2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
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Overview
Description
2-(3,4-Dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that features a chromeno-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then cyclized with a suitable aldehyde or ketone to form the chromeno-pyrazole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
2-(3,4-Dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its fused chromeno-pyrazole structure, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This structural feature enhances its potential as a versatile compound in various research fields .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-7-8-14(9-12(11)2)20-18(21)15-10-13-5-3-4-6-16(13)22-17(15)19-20/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBTZYCHVBBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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